5'-Ethylcarboxamido-2',3'-isopropylidene Adenosine
Overview
Description
5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine is a chemical compound with the molecular formula C15H20N6O4. It is a derivative of adenosine, a nucleoside that plays a crucial role in biochemical processes such as energy transfer and signal transduction.
Mechanism of Action
Target of Action
The primary target of 5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine is the hA2B receptor . This receptor is a protein that modulates the levels of cyclic adenosine monophosphate (cAMP) in cells .
Mode of Action
5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine acts as a full agonist at the hA2B receptor . This means it binds to the receptor and activates it, leading to an increase in cAMP levels within the cell .
Biochemical Pathways
The activation of the hA2B receptor by 5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine leads to an increase in intracellular cAMP levels . cAMP is a second messenger involved in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism.
Pharmacokinetics
Factors such as its molecular weight (348.3571 ) and chemical structure could influence these properties .
Result of Action
The increase in cAMP levels resulting from the activation of the hA2B receptor by 5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine can have various molecular and cellular effects. These effects depend on the specific cell type and the intracellular pathways that are activated by cAMP .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine. For example, the compound should be stored and handled under conditions that prevent its degradation . Additionally, the compound’s efficacy could be influenced by factors such as the presence of other substances that compete for binding at the hA2B receptor .
Biochemical Analysis
Biochemical Properties
5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine has been confirmed to be a full agonist in a functional assay based on the measurement of its capacity to modulate cAMP levels in CHO cells expressing the hA2B receptor . This suggests that it interacts with the A2B adenosine receptor, a protein that plays a crucial role in many biochemical reactions.
Cellular Effects
In cellular processes, 5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine’s interaction with the A2B adenosine receptor can influence cell function. It can modulate cAMP levels, which are important for cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine exerts its effects by binding to the A2B adenosine receptor. This binding can activate or inhibit enzymes, leading to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine typically involves the protection of the hydroxyl groups of adenosine followed by the introduction of the ethylcarboxamido group. The isopropylidene group is used to protect the 2’ and 3’ hydroxyl groups of adenosine. The reaction conditions often involve the use of solvents like DMSO, ethanol, or methanol, and the reactions are carried out under controlled temperatures to ensure the stability of the compound.
Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves large-scale synthesis using similar protective group strategies and reaction conditions as in laboratory synthesis. The scalability of the process is crucial for producing sufficient quantities for research and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions: 5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This can be used to remove protective groups or modify the compound’s structure.
Substitution: This reaction can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield oxidized derivatives, while substitution could introduce new functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Adenosine: The parent compound, involved in energy transfer and signal transduction.
N6-Cyclopentyladenosine: Another adenosine derivative with different receptor selectivity.
2-Chloroadenosine: Known for its potent effects on adenosine receptors.
Uniqueness: 5’-Ethylcarboxamido-2’,3’-isopropylidene Adenosine is unique due to its specific structural modifications, which confer distinct receptor binding properties and biological activities. Its ability to act as a full agonist at the A2B adenosine receptor sets it apart from other adenosine derivatives.
Properties
IUPAC Name |
(4R,6S,6aR)-4-(6-aminopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O4/c1-4-17-13(22)9-8-10(25-15(2,3)24-8)14(23-9)21-6-20-7-11(16)18-5-19-12(7)21/h5-6,8-10,14H,4H2,1-3H3,(H,17,22)(H2,16,18,19)/t8-,9-,10?,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHQDKWIAMIECN-BYYPQSTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1C2C(C(O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1[C@H]2C([C@@H](O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675889 | |
Record name | (3aR,4S,6R)-6-(6-Amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydro-2H-furo[3,4-d][1,3]dioxole-4-carboxamide (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39491-53-7 | |
Record name | (3aR,4S,6R)-6-(6-Amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydro-2H-furo[3,4-d][1,3]dioxole-4-carboxamide (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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